

# Application Notes: Deudomperidone as a Tool Compound in Dopamine Signaling Research

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## Compound of Interest

Compound Name: Deudomperidone

Cat. No.: B3325414

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## Introduction

**Deudomperidone** (also known as CIN-102) is a deuterated analog of domperidone, a peripherally selective dopamine D2 and D3 receptor antagonist.[1][2] As a research tool, **deudomperidone** offers distinct advantages over its parent compound, primarily due to the kinetic isotope effect. The substitution of hydrogen with deuterium atoms at specific positions forms a more stable carbon-deuterium bond, which can alter drug metabolism.[3] This modification was engineered to improve the pharmacokinetic (PK) profile, resulting in a more sustained plasma concentration and a longer half-life compared to domperidone.[3]

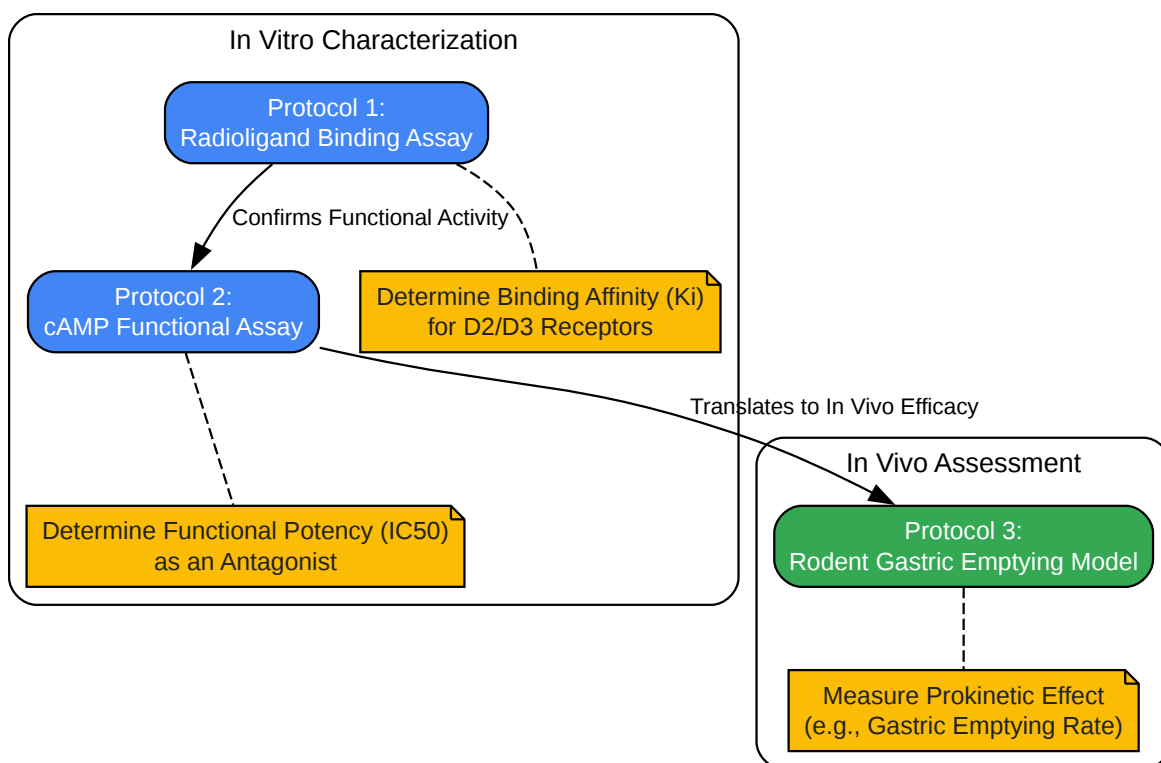
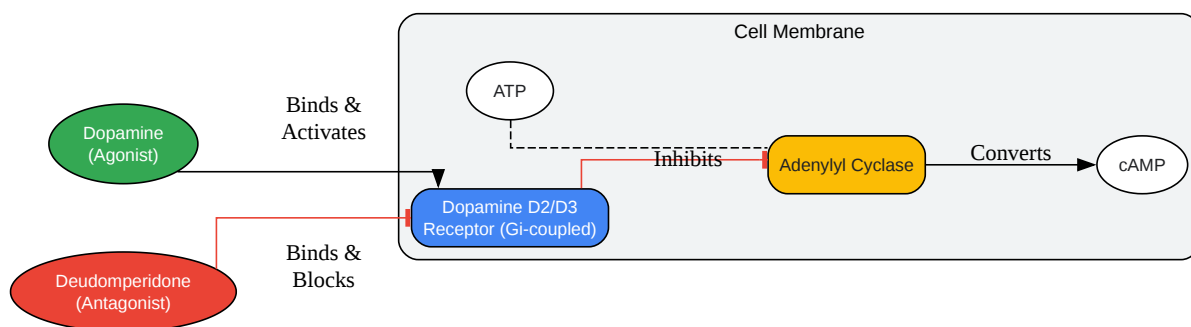
A key application of **deudomperidone** is the study of peripheral dopamine signaling with minimal confounding effects from the central nervous system (CNS), as it does not readily cross the blood-brain barrier.[3] Its primary mechanism involves blocking dopamine D2/D3 receptors in the gastrointestinal (GI) tract and the chemoreceptor trigger zone (CTZ), making it an invaluable tool for investigating gastroparesis, nausea, and vomiting.[2] Furthermore, its design significantly reduces the risk of cardiac QT prolongation, a known concern with domperidone, enhancing its utility as a safer tool compound for in vivo studies.[2][3]

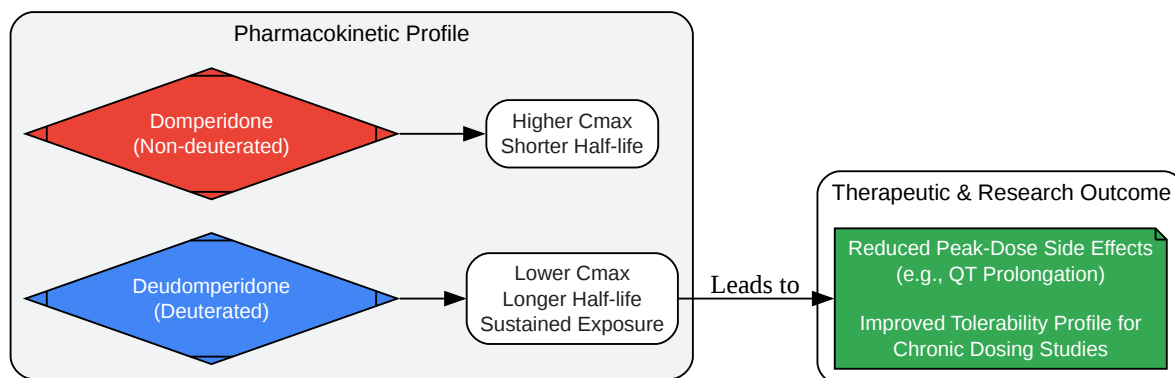
## Mechanism of Action

**Deudomperidone** acts as a competitive antagonist at dopamine D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that signal through the Gai/o pathway.[4]

Upon binding of the endogenous agonist dopamine, the Gai subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By binding to these receptors, **deudomperidone** blocks dopamine from activating this cascade. This antagonism restores adenylyl cyclase activity, thereby preventing the dopamine-induced decrease in cAMP. In the upper GI tract, this inhibition of dopamine signaling leads to increased esophageal sphincter pressure and enhanced gastric motility (a prokinetic effect).[2] In the CTZ, this blockade mediates its antiemetic effects.





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